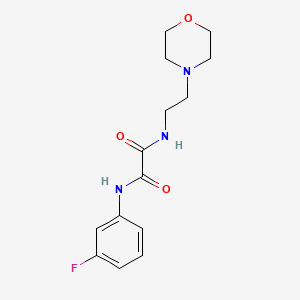

N1-(3-fluorophenyl)-N2-(2-morpholinoethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

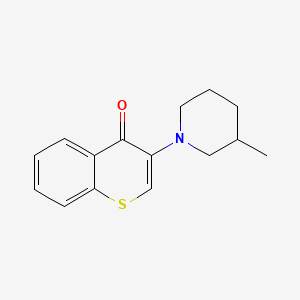

Molecular Structure Analysis

The molecular structure of a compound like “N1-(3-fluorophenyl)-N2-(2-morpholinoethyl)oxalamide” would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry. These techniques can provide detailed information about the arrangement of atoms within the molecule and the types of bonds present .Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. The presence of the fluorophenyl and oxalamide groups could make this compound reactive towards nucleophiles, while the morpholinoethyl group could potentially participate in reactions involving the nitrogen atom .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and lipophilicity, potentially influencing its solubility and reactivity.Aplicaciones Científicas De Investigación

Fluorescence Imaging Applications

One of the applications involves the use of fluorophores derived from compounds similar to N1-(3-fluorophenyl)-N2-(2-morpholinoethyl)oxalamide for imaging living cells. Novel long-wavelength ICT fluorophores, which share a core structure related to the compound, exhibit bright fluorescence, reasonable two-photon activity, and sufficient water solubility for cell imaging. These compounds, due to their properties, facilitate the imaging of lysosomes in living cells using two-photon microscopy, highlighting their potential in biomedical research for cellular and subcellular imaging applications (Jinfeng Yu et al., 2018).

Receptor Antagonism for Medical Applications

Research on compounds structurally related to this compound has explored their potential as receptor antagonists. Such compounds have been identified as potent and orally active neurokinin-1 (NK-1) receptor antagonists. These antagonists are effective in pre-clinical tests relevant to clinical efficacy in treating conditions such as emesis and depression, demonstrating the therapeutic potential of related compounds in medical applications (T. Harrison et al., 2001).

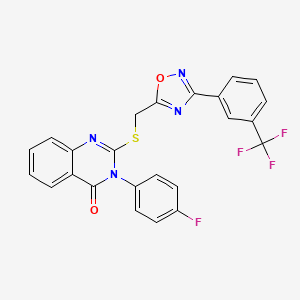

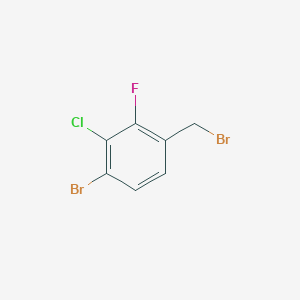

Synthetic Chemistry and Drug Development

The synthesis and characterization of compounds with structural similarities to this compound contribute to the development of new pharmaceuticals. Such research efforts have led to the creation of novel drug candidates with significant cytotoxic activity against various tumor cell lines. For example, analogs of 2-phenylquinolin-4-ones, similar in structure to the discussed compound, have been developed as anticancer agents, demonstrating the importance of synthetic chemistry in the development of new therapeutics (Li-Chen Chou et al., 2010).

Biological Activity and Potential Therapeutic Uses

Compounds related to this compound have been evaluated for various biological activities, including larvicidal activity against third instar larvae. Such studies are crucial for understanding the biological efficacy and potential environmental or therapeutic applications of these compounds (S. Gorle et al., 2016).

Mecanismo De Acción

The mechanism of action of “N1-(3-fluorophenyl)-N2-(2-morpholinoethyl)oxalamide” would depend on its intended use. For example, if this compound were to be used as a drug, its mechanism of action would likely involve interaction with a specific biological target, such as a protein or enzyme. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

Direcciones Futuras

The future research directions for “N1-(3-fluorophenyl)-N2-(2-morpholinoethyl)oxalamide” could involve further exploration of its chemical properties and potential applications. This could include studies to optimize its synthesis, investigations of its reactivity under various conditions, and evaluations of its potential uses in fields such as medicinal chemistry or materials science .

Propiedades

IUPAC Name |

N'-(3-fluorophenyl)-N-(2-morpholin-4-ylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FN3O3/c15-11-2-1-3-12(10-11)17-14(20)13(19)16-4-5-18-6-8-21-9-7-18/h1-3,10H,4-9H2,(H,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTOTFCRCMFLJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC(=O)C(=O)NC2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methylphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2663713.png)

![5-ethyl-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}thiophene-2-sulfonamide](/img/structure/B2663716.png)

![2-[(4-methylphenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2663722.png)

![2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2663733.png)